2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1189479-47-7
VCID: VC7062347
InChI: InChI=1S/C26H21ClN4O2/c1-17-11-12-22-19(13-17)24-25(26(33)30(16-28-24)14-18-7-3-2-4-8-18)31(22)15-23(32)29-21-10-6-5-9-20(21)27/h2-13,16H,14-15H2,1H3,(H,29,32)
SMILES: CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5Cl
Molecular Formula: C26H21ClN4O2
Molecular Weight: 456.93

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide

CAS No.: 1189479-47-7

Cat. No.: VC7062347

Molecular Formula: C26H21ClN4O2

Molecular Weight: 456.93

* For research use only. Not for human or veterinary use.

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide - 1189479-47-7

Specification

CAS No. 1189479-47-7
Molecular Formula C26H21ClN4O2
Molecular Weight 456.93
IUPAC Name 2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chlorophenyl)acetamide
Standard InChI InChI=1S/C26H21ClN4O2/c1-17-11-12-22-19(13-17)24-25(26(33)30(16-28-24)14-18-7-3-2-4-8-18)31(22)15-23(32)29-21-10-6-5-9-20(21)27/h2-13,16H,14-15H2,1H3,(H,29,32)
Standard InChI Key QEYRLQQESHTHEJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5Cl

Introduction

Structural Overview

The compound's structure includes a pyrimidoindole core, which is a bicyclic system consisting of a pyrimidine ring fused to an indole ring. It also features an acetamide group and a chlorophenyl substituent. The molecular formula for a similar compound, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, is C27H21F3N4O2, indicating a complex molecular structure with multiple functional groups.

Functional GroupDescription
Pyrimidoindole CoreBicyclic system combining pyrimidine and indole rings.
Acetamide GroupAttached to the pyrimidoindole core, contributing to its biological activity.
Chlorophenyl GroupSubstituent that can influence the compound's pharmacokinetic properties.

Synthesis

The synthesis of compounds with a pyrimidoindole core typically involves multi-step organic reactions. These may include the formation of the pyrimidoindole core through cyclization reactions, followed by functional group modifications such as alkylation to introduce benzyl and methyl groups. The specific synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide would likely follow a similar approach, with careful control of reaction conditions to optimize yield and purity.

Characterization Techniques

Characterization of such compounds often involves techniques like 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity . These methods provide detailed information about the molecular structure and help in identifying any impurities.

Biological Activity

While specific biological activity data for 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is not available, compounds with similar structures have shown potential in medicinal chemistry. For example, related pyrimidoindole derivatives have been explored for their therapeutic effects, including interactions with enzymes or receptors involved in key biological pathways.

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